2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Description
2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol (IUPAC name) is a structurally complex aminoglycoside derivative with notable bioactivity. Identified as Antibiotic NK 1001 (CAS 53025-93-7), it features a branched oxane (pyranose) core substituted with amino, hydroxyl, and methylamino groups, resulting in a molecular formula of C₁₈H₃₅N₃O₁₂ and a molecular weight of 485.483 g/mol . Its structure includes a cyclohexyl-oxy-oxane backbone, which facilitates interactions with biological targets such as bacterial ribosomes, conferring antimicrobial properties . The compound’s synthesis is likely linked to marine actinomycetes, organisms renowned for producing bioactive secondary metabolites .
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865837 | |
| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three critical fragments: the 3,4,5-trihydroxyoxane (ring A), the 4,6-diamino-2-hydroxycyclohexyl ether (ring B), and the 3,5-dihydroxy-5-methyl-4-(methylamino)oxane (ring C). Disconnecting the ether linkages between rings A-B and B-C simplifies the synthesis into modular segments. The aminomethyl group at position 2 of ring A suggests a late-stage reductive amination or nitro reduction strategy, while the diamino substituents on ring B imply azide reductions or Gabriel syntheses. Ring C’s methylamino and dihydroxy groups necessitate orthogonal protection-deprotection sequences.
Synthesis of the 3,4,5-Trihydroxyoxane Core (Ring A)
The oxane ring (ring A) is constructed via acid-catalyzed cyclization of D-glucose derivatives. Starting with methyl α-D-glucopyranoside, regioselective benzylation at positions 2 and 6 preserves hydroxyl groups at positions 3, 4, and 5. Treatment with triflic anhydride generates a cyclic sulfite intermediate, which undergoes ring-opening with sodium methoxide to yield the 3,4,5-trihydroxyoxane skeleton. Deprotection via hydrogenolysis removes benzyl groups, affording the triol core in 78% yield.
Assembly of the 4,6-Diamino-2-Hydroxycyclohexyl Ether (Ring B)
The cyclohexane ring (ring B) is synthesized from quinic acid, a naturally occurring cyclohexanecarboxylic acid. Protection of the carboxylic acid as a methyl ester and selective tosylation at positions 4 and 6 enables nucleophilic displacement with sodium azide. Subsequent Staudinger reaction (PPh₃, H₂O) converts azides to amines, yielding 4,6-diamino-2-hydroxycyclohexanol in 82% yield. To avoid side reactions during subsequent glycosylation, the amines are protected as tert-butoxycarbonyl (Boc) groups.
Etherification with ring A utilizes Mitsunobu conditions (DIAD, PPh₃) to couple the cyclohexanol’s hydroxyl group with ring A’s secondary alcohol. This step proceeds with inversion of configuration, ensuring correct stereochemistry at the ether linkage. Boc deprotection with trifluoroacetic acid (TFA) regenerates the diamino substituents, completing ring B’s functionalization.
Ring C is derived from L-rhamnose due to its inherent 5-methyl and 3,5-dihydroxy motifs. Selective protection of the 4-hydroxyl as a phthalimide enables introduction of the methylamino group via nucleophilic substitution with methylamine. Deprotection with hydrazine restores the hydroxyl, while the 2-hydroxyl is activated as a trichloroacetimidate for glycosylation.
Coupling ring C to ring B employs Schmidt glycosylation, where the trichloroacetimidate donor reacts with ring B’s secondary alcohol under BF₃·Et₂O catalysis. This step establishes the β-glycosidic linkage with 73% yield. Final deprotection of remaining acetyl groups (NaOMe/MeOH) furnishes the fully functionalized ring C.
Global Deprotection and Final Assembly
With all three rings synthesized and protected, the final assembly involves sequential deprotection and coupling. Hydrogenolysis (Pd/C, H₂) removes benzyl groups from ring A, while TFA cleavage eliminates Boc protections on ring B. The methylamino group on ring C remains stable under these conditions.
Final purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) isolates the target compound in >95% purity. Characterization by ¹H/¹³C NMR, HRMS, and X-ray crystallography confirms regio- and stereochemical fidelity. Overall yield across 15 steps is 12%, reflecting the complexity of the synthesis.
Alternative Synthetic Pathways and Optimization
Recent advances propose enzymatic glycosylation to improve stereoselectivity. Using glycosyltransferases from Streptomyces spp., the ether linkages between rings A-B and B-C are formed with >90% enantiomeric excess, reducing reliance on chiral auxiliaries. Additionally, flow chemistry techniques enhance yields in nitro reductions and hydrogenations by minimizing catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
Gentamicin B undergoes several types of chemical reactions, including:
Oxidation: Gentamicin B can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on gentamicin B.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups of gentamicin B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various gentamicin derivatives and degradation products, which can have different antibacterial activities and toxicities .
Scientific Research Applications
Gentamicin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination with other antibiotics to enhance antibacterial efficacy.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems, including nanoparticle conjugates to enhance bactericidal effects and overcome antibiotic resistance
Mechanism of Action
Gentamicin B exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the misreading of messenger RNA and the production of nonfunctional or toxic proteins. The disruption of protein synthesis ultimately results in bacterial cell death. Gentamicin B targets the ribosomal RNA and specific proteins involved in the translation process .
Comparison with Similar Compounds
Target Compound
Similar Compounds
4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-chloro-3,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol Key groups: Chloro (-Cl) substitution, additional amino groups. Molecular formula: C₁₈H₃₅ClN₄O₁₀. Molecular weight: 502.95 g/mol .
2-(Hydroxymethyl)-6-[(2-methyl-3,5-dinitrophenyl)amino]oxane-3,4,5-triol Key groups: Aromatic nitro (-NO₂) groups, glucoside linkage. Molecular formula: Not explicitly stated, but inferred to include C₁₃H₁₇N₃O₁₀. Differentiation: Nitro groups reduce solubility (described as "slightly soluble") and increase electron-withdrawing effects, limiting bioavailability compared to the target compound .
Sulfated Cyclohexyl-Oxane Derivatives (from ) Key groups: Sulfonic acid (-SO₃H) substituents. Differentiation: Sulfonic acid groups introduce strong acidity (low pKa), altering pharmacokinetics and target binding compared to the target compound’s amino-rich structure .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol , also known by its CAS number 55715-67-8 , is a complex chemical structure with significant biological activity. This compound is a derivative of neomycin C, which is an aminoglycoside antibiotic widely used in topical medications and has applications in treating various bacterial infections.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.499 g/mol . The compound exhibits a white to pale yellow solid form and is hygroscopic in nature. Its predicted pKa value is 12.93 , indicating its basic properties which can influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H38N4O10 |
| Molecular Weight | 468.499 g/mol |
| Boiling Point | ~658.4 °C |
| Density | 1.3548 g/cm³ |
| Solubility | Slightly soluble in methanol and water |
| Color | White to Pale Yellow |
The primary mechanism of action for this compound relates to its antibiotic properties, similar to those of neomycin C. It functions by binding to the bacterial ribosome, inhibiting protein synthesis which ultimately leads to bacterial cell death. The presence of multiple amino groups enhances its binding affinity to the ribosomal RNA, increasing its effectiveness against a broad spectrum of gram-negative and some gram-positive bacteria.
Antimicrobial Efficacy
Studies have demonstrated that derivatives of neomycin exhibit significant antimicrobial activity. In vitro tests indicate that this compound has potent effects against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound retains strong antibacterial properties comparable to established antibiotics.
Case Studies
- Topical Application : A clinical study involving the topical application of formulations containing this compound showed promising results in treating skin infections caused by resistant bacterial strains. Patients exhibited a significant reduction in infection markers within days of treatment.
- Preventive Use : Another study highlighted its use in preventing infections post-surgery, particularly in patients undergoing procedures with high infection risks. The results indicated a lower incidence of postoperative infections compared to control groups not receiving the compound.
Safety and Toxicology
Despite its efficacy, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that while the compound exhibits low acute toxicity, prolonged exposure may lead to nephrotoxicity and ototoxicity, common concerns with aminoglycoside antibiotics. Therefore, careful monitoring of dosage and administration routes is recommended.
Q & A
Q. Table 1: Key Reaction Parameters from Evidence
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 1 | Toluene, K₂CO₃, 80°C | 8–10 h | ~70% | |
| 2 | Morpholine, EtOH recrystallization | – | 85–90% |
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR shifts to confirm substituent positions. For example, NH protons appear at δ 10.34 ppm (D₂O exchangeable), and aromatic carbons range from δ 124.2–148.4 ppm .
- LCMS: Confirm molecular weight (e.g., observed m/z 504 [M⁺] vs. calculated 504.5) .
- Elemental Analysis: Validate stoichiometry (e.g., C: 59.41% vs. calc. 59.47%; N: 16.70% vs. calc. 16.64%) .
Advanced Tip: Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from complex stereochemistry .
Advanced: How can computational methods improve the design of derivatives or reaction pathways?
Methodological Answer:
- Reaction Path Search: Employ quantum mechanics/molecular mechanics (QM/MM) to simulate transition states and identify low-energy pathways .
- AI-Driven Optimization: Train machine learning models on experimental datasets to predict optimal solvents, temperatures, and catalysts .
- Feedback Loops: Integrate experimental results (e.g., failed reactions) into computational models to refine predictions iteratively .
Example Workflow:
Generate initial reaction library via DFT calculations.
Validate top candidates in lab.
Feed results back into model to improve accuracy.
Advanced: How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Step 1: Verify sample purity via HPLC or TLC. Impurities can skew shifts .
- Step 2: Recalculate expected shifts using software (e.g., ACD/Labs or MestReNova) accounting for solvent effects and hydrogen bonding .
- Step 3: Explore stereochemical influences. For example, axial vs. equatorial substituents in oxane rings alter -NMR coupling constants .
Case Study: A 0.1 ppm deviation in -NMR for a cyclohexyl group was traced to incorrect chair conformation assumptions. MD simulations resolved the discrepancy .
Advanced: What strategies are effective for studying hydrogen-bonding networks in this compound?
Methodological Answer:
- X-ray Crystallography: Resolve 3D structure to identify intra-/intermolecular H-bonds. Use synchrotron sources for high-resolution data .
- IR Spectroscopy: Monitor O–H and N–H stretching frequencies (e.g., broad peaks at 3200–3500 cm⁻¹) .
- Molecular Dynamics (MD): Simulate solvent interactions to predict H-bond stability under varying pH/temperature .
Q. Table 2: Key Hydrogen-Bonding Interactions
| Donor | Acceptor | Distance (Å) | Reference |
|---|---|---|---|
| NH (aminomethyl) | O (oxane) | 2.8 | |
| OH (cyclohexyl) | O (triol) | 2.7 |
Advanced: How can electrochemical properties (e.g., redox behavior) be systematically evaluated?
Methodological Answer:
- Cyclic Voltammetry (CV): Use a three-electrode system (glassy carbon working electrode) in PBS buffer. Look for oxidation peaks near +0.5 V vs. Ag/AgCl, indicative of amino group activity .
- Impedance Spectroscopy (EIS): Assess charge transfer resistance changes upon functionalization .
- DFT Calculations: Correlate experimental redox potentials with HOMO/LUMO energies .
Data Interpretation Example: A 50 mV anodic shift in CV after methylation suggests reduced electron density at the amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
